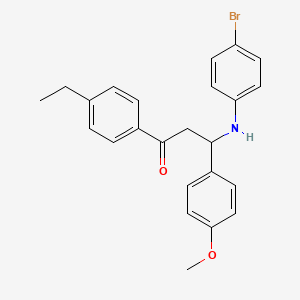![molecular formula C24H14N4O8S B11549631 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide](/img/structure/B11549631.png)
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, ethylenediamine, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include imines, amines, thioureas, and hydrazones
Scientific Research Applications
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting anions and cations.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide involves the interaction with specific molecular targets and pathways. One principal mechanism is the photoinduced electron transfer (PET) effect, which is crucial for its function as a chemosensor . The compound’s structure allows it to interact with various biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Naphthalimide derivatives: Known for their use as fluorescent and colorimetric sensors.
Uniqueness
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a chemosensor and its potential therapeutic properties set it apart from other similar compounds.
Properties
Molecular Formula |
C24H14N4O8S |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H14N4O8S/c29-23-20-12-17(27(31)32)10-14-11-18(28(33)34)13-21(22(14)20)24(30)26(23)16-6-8-19(9-7-16)37(35,36)25-15-4-2-1-3-5-15/h1-13,25H |
InChI Key |
CMOLNHCMNGXWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC(=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11549551.png)
![2-[N'-(3-Nitro-benzylidene)-hydrazino]-2-oxo-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B11549553.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11549565.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11549569.png)
![2,2-bis(4-methylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B11549571.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11549576.png)
![4-[(3-methylphenyl)amino]-N'-[(E)-phenylmethylidene]butanehydrazide](/img/structure/B11549577.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11549579.png)

![4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11549590.png)
![3-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11549610.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11549612.png)
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11549622.png)
![4-(azepan-1-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11549643.png)
